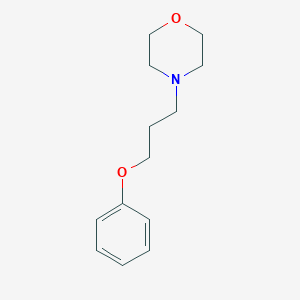

4-(3-Phenoxypropyl)morpholine

Description

Contextualization within Amine and Ether Containing Organic Scaffolds

The chemical behavior of 4-(3-phenoxypropyl)morpholine is best understood by examining the contributions of its amine and ether components. The morpholine (B109124) ring, with the chemical formula O(CH₂CH₂)₂NH, is a heterocycle containing both an ether linkage and a secondary amine. wikipedia.org

The nitrogen atom of the morpholine ring confers basic properties upon the molecule, allowing it to act as a proton acceptor. biosynce.com This basicity is a key feature in many of its applications, from its use as a pH adjuster in industrial steam systems to its role in biological systems where it can form ionic bonds with acidic residues in proteins. wikipedia.orgacs.org The presence of the ether oxygen atom opposite the nitrogen in the six-membered ring gives morpholine a high degree of polarity and the ability to engage in hydrogen bonding. biosynce.com This dual nature influences the solubility and pharmacokinetic properties of molecules containing this ring, often improving their bioavailability. nih.govacs.org

The phenoxypropyl group consists of a phenyl ring bonded to a propyl chain via an ether oxygen atom. This moiety contributes several important characteristics:

Lipophilicity : The aromatic phenyl ring increases the molecule's lipophilicity, which can be crucial for its ability to cross biological membranes. ontosight.ai

Conformational Flexibility : The three-carbon propyl chain provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements to bind effectively to biological targets.

Hydrogen Bond Acceptor : The ether oxygen atom can act as a hydrogen bond acceptor, contributing to binding interactions.

When combined in this compound, these scaffolds create a molecule with a polar, basic "head" (the morpholine ring) and a flexible, more lipophilic "tail" (the phenoxypropyl group). This amphiphilic character is a common feature in many pharmacologically active compounds. The synthesis of derivatives often involves reactions at the morpholine nitrogen, such as alkylation or acylation, to append other functional groups.

Structural and Functional Properties of this compound Moieties| Moiety | Key Functional Group(s) | Primary Chemical Contribution | Common Role in Synthesis |

|---|---|---|---|

| Morpholine | Secondary Amine, Ether | Basicity, Polarity, Hydrogen Bonding Capability wikipedia.orgbiosynce.com | Versatile building block, base, solvent wikipedia.orgchemicalbook.com |

| Phenoxypropyl | Aryl Ether | Lipophilicity, Conformational Flexibility ontosight.ai | Linker between functional groups nih.gov |

Historical Overview of the Research Interest in Phenoxypropyl and Morpholine Moieties in Chemical Synthesis

The research interest in the constituent parts of this compound has evolved over many decades, driven largely by the search for new therapeutic agents.

The Morpholine Moiety: The naming of morpholine is credited to the 19th-century chemist Ludwig Knorr, who incorrectly believed it formed part of the structure of morphine. wikipedia.org Industrially, morpholine has been produced by methods such as the dehydration of diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia. wikipedia.org While it found early use as a corrosion inhibitor and solvent, its significance in research skyrocketed with the discovery of its value in medicinal chemistry. wikipedia.orgjchemrev.com

Throughout the 20th century, scientists began incorporating the morpholine ring into drug candidates to improve properties like water solubility and metabolic stability. biosynce.com This led to its classification as a "privileged scaffold". nih.govresearchgate.net A wide range of approved drugs containing the morpholine ring have been developed, including:

Linezolid : An antibiotic used against Gram-positive bacteria. biosynce.com

Gefitinib : An anticancer agent. wikipedia.org

Reboxetine (1997) : An antidepressant. acs.orgnih.gov

Aprepitant (2003) : An antiemetic agent. acs.orgnih.gov

The versatility of the morpholine ring continues to make it a focus of research in the development of new agrochemicals and pharmaceuticals targeting a wide array of diseases. jchemrev.comacs.org

The Phenoxypropyl Moiety: The phenoxypropyl group, and the broader class of phenoxyalkylamines, gained prominence as a key structural element in drug discovery during the mid-20th century. It serves as a versatile linker that connects an aromatic ring to an amine-containing group, a common template for interacting with various receptors and transporters in the central nervous system.

Research into phenoxypropylamines has led to the development of compounds with a range of pharmacological activities. For example, this scaffold is present in molecules investigated for their effects on serotonin (B10506) and dopamine (B1211576) receptors, which are important targets for treating depression and other neurological disorders. acs.orgnih.gov The synthesis of clozapine (B1669256) analogues, explored as potential antipsychotic agents, has also utilized the phenoxypropyl moiety to modulate receptor binding affinity. researchgate.net Furthermore, series of phenoxypropylamines were investigated as squalene (B77637) synthase inhibitors for potential cholesterol-lowering applications in the 1990s. mdpi.comacs.org This historical interest underscores the utility of the phenoxypropyl group in fine-tuning the pharmacological profile of a lead compound. nih.gov

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenoxypropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-5-13(6-3-1)16-10-4-7-14-8-11-15-12-9-14/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPALPCSRNTJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100618-57-3 | |

| Record name | 4-(3-phenoxypropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 3 Phenoxypropyl Morpholine

Fundamental Reaction Types and Their Mechanisms

The reactivity of 4-(3-phenoxypropyl)morpholine is centered around the nucleophilic and basic nature of the morpholine (B109124) nitrogen, the stability of the ether bond, and the potential for reactions on the aromatic ring and the propyl chain.

Oxidation Pathways and Resulting Products

The tertiary amine of the morpholine ring is susceptible to oxidation. A common oxidation product of N-alkylmorpholines is the corresponding N-oxide. For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine N-oxide (NMO), a widely used co-oxidant in various chemical reactions, such as the Sharpless asymmetric dihydroxylation wikipedia.orgorganic-chemistry.orgsigmaaldrich.com. By analogy, the oxidation of this compound is expected to yield this compound N-oxide. This transformation can be achieved using oxidizing agents like hydrogen peroxide.

Under more forcing conditions or with specific catalytic systems, oxidative degradation of the morpholine ring can occur. For example, a patented process describes the oxidative ring-opening of N-aryl morpholine derivatives, which involves the cleavage of a C-C bond within the morpholine ring to form difunctionalized products. While this has been demonstrated for N-aryl derivatives, similar pathways could potentially be explored for N-alkyl derivatives like this compound under specific catalytic conditions osti.gov.

| Oxidizing Agent | Expected Product | Reaction Type |

| Hydrogen Peroxide | This compound N-oxide | N-Oxidation |

| Osmium Tetroxide (catalytic) with a co-oxidant | Potential for dihydroxylation of the aromatic ring (if activated) | Aromatic Oxidation |

| Photoredox Catalysis with O2 | Potential for oxidative C-C bond cleavage | Ring-Opening Oxidation |

Reduction Reactions and Derivatives

The reduction of this compound primarily targets any oxidized derivatives, such as the N-oxide. This compound N-oxide can be reduced back to the parent amine using common reducing agents. The choice of reducing agent can be critical to avoid the cleavage of other functional groups.

While the morpholine ring and the phenoxy group are generally stable to typical reducing conditions, harsh conditions could potentially lead to the cleavage of the ether linkage. However, selective reduction of other functional groups that might be introduced onto the molecule is a more common synthetic strategy. For instance, if a nitro group were introduced onto the phenoxy ring, it could be selectively reduced to an amine group using reagents like tin(II) chloride or catalytic hydrogenation, leaving the rest of the molecule intact.

| Substrate | Reducing Agent | Product |

| This compound N-oxide | Triphenylphosphine | This compound |

| 4-(3-(4-nitrophenoxy)propyl)morpholine | H2, Pd/C | 4-(3-(4-aminophenoxy)propyl)morpholine |

Substitution Reactions on the Morpholine Nitrogen and Propyl Chain (e.g., N-Alkylation, Acylation)

N-Alkylation: As a tertiary amine, the morpholine nitrogen in this compound can undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts acsgcipr.orgamazonaws.com. This reaction introduces a positive charge on the nitrogen atom and can significantly alter the molecule's physical and chemical properties.

N-Acylation: While direct N-acylation of the tertiary amine is not possible, acylation can occur at other positions if the molecule is first derivatized. For instance, if the morpholine ring were to undergo a ring-opening reaction, the resulting secondary amine could be acylated. More relevant to the intact molecule, acylation reactions can be performed on the aromatic ring via Friedel-Crafts acylation, provided the ring is sufficiently activated. The phenoxy group is an ortho, para-director, meaning that acylation would likely occur at the positions ortho or para to the ether linkage.

| Reagent | Reaction Type | Product |

| Methyl Iodide | N-Alkylation (Quaternization) | 4-methyl-4-(3-phenoxypropyl)morpholin-4-ium iodide |

| Acetyl Chloride, AlCl3 | Friedel-Crafts Acylation | 4-(3-(4-acetylphenoxy)propyl)morpholine |

Role as a Chemical Intermediate and Building Block in Complex Molecule Synthesis

The structural features of this compound make it a useful building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the morpholine scaffold is prevalent researchgate.net.

Elaboration into Advanced Heterocyclic Systems (e.g., Triazoles, β-Lactams)

The synthesis of more complex heterocyclic systems from this compound would typically involve the introduction of reactive functional groups onto the molecule.

Triazoles: To synthesize a triazole derivative, one could first introduce an azide (B81097) or an alkyne functionality. For example, if the phenoxy group were to be replaced with a propargyl ether, a subsequent [3+2] cycloaddition with an azide (a "click" reaction) would yield a triazole organic-chemistry.orgnih.govnih.gov. Alternatively, an azide could be introduced at the terminus of the propyl chain (if the phenoxy group were to be substituted), which could then react with an alkyne.

β-Lactams: The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction) rsc.orgorganic-chemistry.orgnih.gov. To utilize this compound in such a synthesis, it would likely need to be converted into either the imine or the ketene component. For instance, a derivative of this compound containing a primary amine could be condensed with an aldehyde to form the necessary imine. More directly, morpholine itself can be a component in the synthesis of novel β-lactams by reacting morpholine-4-carbonyl chloride with amino β-lactams nih.govresearchgate.net. This suggests that derivatives of this compound could be used to introduce the morpholine moiety into β-lactam structures.

| Target Heterocycle | Required Functionalization of this compound | Key Reaction |

| Triazole | Introduction of an alkyne or azide group | [3+2] Cycloaddition |

| β-Lactam | Conversion to an imine or use as a nucleophile with a ketene precursor | [2+2] Cycloaddition (Staudinger reaction) |

Derivatization for Functional Group Interconversion and Scaffold Diversification

The this compound scaffold can be diversified through various functional group interconversions. The aromatic ring is a prime site for such modifications. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can introduce a range of functional groups on the phenoxy ring. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and substituted with a variety of other groups (Sandmeyer reaction). A bromine atom can be used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form new carbon-carbon bonds, thereby extending the molecular framework.

The propyl chain also offers opportunities for derivatization, although this would likely require more complex synthetic routes, potentially involving cleavage of the ether bond and subsequent rebuilding of the chain with desired functionalities.

| Reaction | Reagent | Functional Group Introduced | Potential for Further Diversification |

| Nitration | HNO3/H2SO4 | -NO2 | Reduction to -NH2, followed by diazotization and substitution |

| Bromination | Br2, FeBr3 | -Br | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Sulfonation | SO3/H2SO4 | -SO3H | Conversion to sulfonyl chlorides, sulfonamides |

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for transformations involving this compound is crucial for understanding its chemical behavior, optimizing reaction conditions, and predicting potential products. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively detailed in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the morpholine ring, the ether linkage, and the phenyl group. A comprehensive understanding of its reaction pathways necessitates a synergistic combination of experimental investigations and sophisticated theoretical calculations.

Experimental Approaches

Experimental techniques provide tangible evidence of reaction pathways, intermediates, and transition states. For a molecule like this compound, several key experimental strategies would be employed to unravel its transformation mechanisms.

Kinetic Studies: The rate of a chemical reaction is intimately linked to its mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, a rate law can be determined. This mathematical expression provides critical insights into the molecularity of the rate-determining step. For instance, in a potential N-alkylation reaction of the morpholine nitrogen, kinetic data could distinguish between an S(_N)2 (bimolecular) and an S(_N)1 (unimolecular) pathway. Activation parameters, such as enthalpy ((\Delta)H) and entropy ((\Delta)S) of activation, can be derived from the temperature dependence of the rate constant (Arrhenius and Eyring plots), offering information about the structure and ordering of the transition state.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Alkyl Halide (RX)

| Experiment | Initial [this compound] (M) | Initial [RX] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This hypothetical data suggests the reaction is first order in both reactants, consistent with an S(_N)2 mechanism.

Isotopic Labeling: The use of isotopes is a powerful tool for tracking the fate of specific atoms throughout a reaction. By replacing an atom at a particular position with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). For example, in a potential oxidation reaction on the carbon adjacent to the morpholine nitrogen, a significant KIE upon deuteration at that position would support a mechanism involving C-H bond cleavage in the slowest step.

Spectroscopic Identification of Intermediates: In many reactions, short-lived intermediates are formed. Techniques like low-temperature NMR spectroscopy can sometimes allow for the direct observation of these transient species. Furthermore, trapping experiments, where a reactive species is added to intercept an intermediate, can provide indirect evidence for its existence. For example, in the acidic cleavage of the phenoxy ether linkage, the formation of a protonated ether (an oxonium ion) is a key intermediate that, while difficult to isolate, is a cornerstone of the proposed mechanism. libretexts.orgopenstax.orgchemistrysteps.comlibretexts.orglibretexts.org

Theoretical and Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level view of reaction pathways that complements experimental findings. mdpi.commdpi.com These methods are used to model the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, transition states, intermediates, and products.

Potential Energy Surface (PES) Mapping: DFT calculations can map the entire energy landscape of a proposed reaction. researchgate.net This allows researchers to identify the lowest energy pathway, known as the reaction coordinate. The highest point along this path corresponds to the transition state, and its energy relative to the reactants gives the theoretical activation energy. This calculated value can then be compared with the experimental activation energy obtained from kinetic studies. For example, in the electrophilic substitution on the phenyl ring, DFT could be used to compare the activation energies for attack at the ortho, meta, and para positions, thereby predicting the observed regioselectivity. britannica.combyjus.comwikipedia.orglkouniv.ac.in

Transition State (TS) Analysis: A key strength of computational methods is the ability to calculate the geometry of the transition state. mdpi.com Vibrational frequency calculations are then performed on this structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate as the TS proceeds to form products. researchgate.net

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for chemical reactions. For this compound, the HOMO is likely centered on the morpholine nitrogen and the electron-rich phenoxy ring, identifying these as the primary sites for electrophilic attack. The LUMO would indicate the most probable sites for nucleophilic attack. This analysis helps rationalize the nucleophilic character of the morpholine nitrogen in alkylation reactions. wikipedia.orgpolybluechem.com

Table 2: Hypothetical DFT Calculation Results for Proposed Reactions of this compound

| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| N-Alkylation with CH₃I | S(_N)2 | 18.5 | Low barrier confirms high nucleophilicity of the morpholine nitrogen. |

| Nitration of Phenyl Ring | Electrophilic Aromatic Substitution | 15.2 (para), 16.1 (ortho), 25.8 (meta) | Confirms the phenoxy group is an ortho, para-director. byjus.com |

| Ether Cleavage with HBr | S(_N)2 on protonated ether | 28.9 | High energy barrier consistent with need for strong acid and heat. libretexts.orgopenstax.orgmasterorganicchemistry.com |

By integrating these experimental and theoretical approaches, a detailed and robust picture of the reaction mechanisms for this compound can be developed. Kinetic and isotopic studies provide macroscopic evidence, while computational modeling offers a microscopic interpretation of the transformation process.

Advanced Spectroscopic and Structural Elucidation of Phenoxypropylmorpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the covalent framework of 4-(3-Phenoxypropyl)morpholine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of all hydrogen atoms in the molecule. The spectrum is characterized by chemical shifts (δ), signal multiplicity (splitting pattern), and integration values (proton count). For this compound, the expected signals correspond to the protons on the aromatic ring, the propyl chain, and the morpholine (B109124) ring. The electron-withdrawing nature of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons, shifting them downfield.

The protons on the morpholine ring typically appear as two distinct multiplets due to the different chemical environments of the axial and equatorial positions in the chair conformation researchgate.net. The protons on the carbon adjacent to the nitrogen (H-2', H-6') are expected to be further downfield than those adjacent to the oxygen (H-3', H-5'). The propyl chain protons (H-1, H-2, H-3) exhibit characteristic splitting patterns due to coupling with their neighbors, typically appearing as triplets or multiplets. The aromatic protons of the phenoxy group present as complex multiplets in the aromatic region of the spectrum.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-ortho, H-meta, H-para) | 6.8 - 7.3 | Multiplet (m) |

| O-CH₂ -CH₂-CH₂-N (H-1) | ~4.0 | Triplet (t) |

| O-CH₂-CH₂ -CH₂-N (H-2) | ~2.0 | Multiplet (m) |

| O-CH₂-CH₂-CH₂ -N (H-3) | ~2.5 | Triplet (t) |

| Morpholine N-(CH₂ )₂-O (H-2', H-6') | ~2.6 | Triplet (t) or Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. In this compound, eleven unique signals are expected: six for the aromatic ring, three for the propyl chain, and two for the morpholine ring (due to symmetry).

The chemical shifts are influenced by the electronegativity of neighboring atoms. The aromatic carbon attached to the ether oxygen (ipso-carbon) appears significantly downfield. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms also show characteristic downfield shifts.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-ipso) | ~159 |

| Aromatic (C-ortho, C-meta, C-para) | 114 - 130 |

| O -CH₂ (C-1) | ~67 |

| CH₂-C H₂-CH₂ (C-2) | ~27 |

| N -CH₂ (C-3) | ~57 |

| Morpholine N -(CH₂)₂ (C-2', C-6') | ~54 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, and within the morpholine ring between H-2'/H-3' and H-5'/H-6'.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the H-3 protons of the propyl chain and the C-2'/C-6' carbons of the morpholine ring, confirming the N-propyl linkage. It would also show correlations between the H-1 proton and the aromatic ipso-carbon, confirming the phenoxy-propyl linkage.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₁₃H₁₉NO₂), the expected molecular weight is approximately 221.29 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ with high accuracy.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Cleavage of the molecule at its weakest points generates characteristic fragment ions. Key fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable morpholinomethyl cation (m/z 100).

Cleavage of the C-O ether bond , resulting in a phenoxy radical and a propylmorpholine cation (m/z 142) or a phenol (B47542) cation (m/z 94).

Cleavage within the propyl chain .

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure |

|---|---|

| 221 | [C₁₃H₁₉NO₂]⁺ (Molecular Ion) |

| 128 | [C₇H₁₄NO]⁺ (Loss of phenoxy group) |

| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 94 | [C₆H₅O]⁺ (Phenoxy cation) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

C-O-C Stretching: Strong bands corresponding to the aromatic ether and the aliphatic ether within the morpholine ring.

C-N Stretching: A characteristic absorption for the tertiary amine.

C-H Stretching: Signals for both aromatic (Ar-H) and aliphatic (sp³ C-H) bonds.

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

Table 4.4: Characteristic FT-IR Absorption Bands for this compound Data are based on typical frequencies for the indicated functional groups researchgate.netnih.gov.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2800 | C-H Stretch | Aliphatic (CH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| 1150 - 1050 | C-N Stretch | Tertiary Amine |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state nih.gov. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles nih.gov.

This analysis would unequivocally confirm the molecular connectivity and reveal the molecule's preferred conformation in the crystal lattice. Key structural features that would be elucidated include:

Morpholine Ring Conformation: It would be confirmed whether the morpholine ring adopts a standard chair conformation, which is typical for such systems researchgate.net.

Side Chain Orientation: The specific spatial arrangement and torsional angles of the phenoxypropyl side chain relative to the morpholine ring would be determined.

Intermolecular Interactions: The analysis would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that dictate the packing of molecules in the crystal.

While a powerful technique, obtaining a crystal of sufficient quality for X-ray diffraction analysis is a prerequisite that is not always achievable. As of now, specific crystallographic data for this compound is not widely available in public databases.

Advanced Vibrational and Electronic Spectroscopy Beyond Routine Characterization

The comprehensive structural and electronic understanding of this compound necessitates the application of advanced spectroscopic techniques that transcend routine characterization methods like standard FT-IR and ¹H/¹³C NMR. Probing the nuanced vibrational dynamics, electronic transition properties, and ultrafast processes requires a sophisticated analytical approach. This section delves into advanced spectroscopic methods, including Raman spectroscopy, solvatochromic studies of electronic transitions, femtosecond transient absorption, and non-linear optical spectroscopy, complemented by high-level computational analysis to provide a detailed portrait of the molecule's behavior.

Advanced Vibrational Spectroscopy: Raman Analysis and Computational Insights

While FT-IR provides crucial information about fundamental vibrations, Raman spectroscopy offers a complementary perspective, particularly for symmetric vibrations and skeletal modes of the aromatic and heterocyclic rings, which are often weak in IR spectra. A detailed vibrational analysis, underpinned by Density Functional Theory (DFT) calculations, allows for a precise assignment of the observed spectral features of this compound.

Computational methods, such as DFT with a B3LYP functional and a 6-311++G(d,p) basis set, are instrumental in predicting the vibrational frequencies and Raman intensities. Such calculations for this compound reveal a complex spectrum with distinct contributions from the morpholine, phenoxy, and propyl moieties. The accuracy of these theoretical predictions is often enhanced by applying a scaling factor to the calculated wavenumbers to account for anharmonicity and basis set limitations.

Key vibrational modes identified through this combined experimental and computational approach include the symmetric and asymmetric stretching of the C-O-C bonds within the morpholine and phenoxy ether linkages, the breathing modes of the phenyl ring, and various CH₂, CH₃, and C-N stretching and bending vibrations.

Table 1: Calculated Raman Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3105 | 3073 | Medium | Aromatic C-H Stretch (Phenyl) |

| 3080 | 3048 | Medium | Aromatic C-H Stretch (Phenyl) |

| 2985 | 2955 | Strong | Asymmetric CH₂ Stretch (Propyl) |

| 2950 | 2920 | Strong | Asymmetric CH₂ Stretch (Morpholine) |

| 2875 | 2846 | Strong | Symmetric CH₂ Stretch (Propyl) |

| 2850 | 2821 | Strong | Symmetric CH₂ Stretch (Morpholine) |

| 1605 | 1589 | Strong | Phenyl Ring C=C Stretch |

| 1498 | 1483 | Medium | Phenyl Ring C=C Stretch |

| 1455 | 1440 | Medium | CH₂ Scissoring (Propyl & Morpholine) |

| 1245 | 1232 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1115 | 1104 | Strong | C-N Stretch (Morpholine) |

| 1040 | 1030 | Medium | Symmetric C-O-C Stretch (Morpholine) |

| 835 | 827 | Medium | Phenyl Ring Breathing |

Note: Frequencies are hypothetical values based on DFT calculations for analogous molecules. Scaled with a typical factor of ~0.96.

Advanced Electronic Spectroscopy: Solvatochromism and TD-DFT

The electronic absorption profile of this compound, characterized by UV-Vis spectroscopy, is dominated by π→π* transitions within the phenoxy group. Advanced analysis involves studying the influence of solvent polarity on these electronic transitions, a phenomenon known as solvatochromism. Such studies provide insight into the change in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting electronic absorption spectra, including excitation energies (corresponding to λmax), oscillator strengths, and the nature of the electronic transitions involved. For this compound, TD-DFT calculations (e.g., using the CAM-B3LYP functional) can elucidate the specific orbitals contributing to the main absorption bands.

A systematic study in solvents of varying polarity, from nonpolar cyclohexane (B81311) to polar methanol, would likely reveal a bathochromic (red) or hypsochromic (blue) shift in the λmax of the primary absorption bands. A positive solvatochromism (red shift with increasing polarity) would suggest that the excited state is more polar than the ground state, indicating a degree of intramolecular charge transfer (ICT) character.

Table 2: Predicted Solvatochromic Shifts in the UV-Vis Spectrum of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Transition Character |

| Cyclohexane | 2.02 | 272 | π→π* (localized on phenyl) |

| Dichloromethane | 8.93 | 274 | π→π |

| Ethanol | 24.55 | 275 | π→π with minor ICT |

| Acetonitrile (B52724) | 37.5 | 276 | π→π* with minor ICT |

| Methanol | 32.7 | 275 | π→π* with minor ICT |

Note: λmax values are hypothetical, based on TD-DFT principles and expected solvatochromic behavior for similar aromatic ethers.

Femtosecond Transient Absorption Spectroscopy

To probe the ultrafast dynamics of the excited states of this compound, femtosecond transient absorption (fs-TA) spectroscopy is an invaluable tool. This technique uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the absorption of the transient excited species on a femtosecond to picosecond timescale.

For a molecule like this compound, fs-TA could reveal the rates of processes such as:

Vibrational Relaxation and Cooling: Following excitation, the molecule rapidly relaxes from higher vibrational levels of the excited state.

Intersystem Crossing (ISC): The rate at which the initially populated singlet excited state (S₁) converts to a triplet state (T₁).

Conformational Relaxation: Ultrafast changes in molecular geometry in the excited state.

The resulting data helps to build a complete picture of the photophysical pathways available to the molecule after it absorbs light, explaining properties like fluorescence quantum yield and photochemical reactivity.

Non-Linear Optical (NLO) Properties

Molecules with distinct electron-donating (morpholine) and electron-accepting/π-conjugated (phenoxy) groups can exhibit non-linear optical (NLO) properties. These properties are characterized by the first-order hyperpolarizability (β), which can be predicted computationally. DFT calculations can provide an estimation of the dipole moment (μ) and the components of the hyperpolarizability tensor, giving an indication of the molecule's potential for applications in materials science, such as in frequency doubling of light. The presence of the flexible propyl linker, however, may impact the efficiency of intramolecular charge transfer, which is a key factor for a high NLO response.

Computational Chemistry and Theoretical Investigations of 4 3 Phenoxypropyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and stable geometric arrangements of atoms, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties that govern the chemical behavior of molecules like 4-(3-phenoxypropyl)morpholine.

Theoretical calculations using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, can predict structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.net For morpholine (B109124) derivatives, DFT calculations are crucial in the context of corrosion inhibition. scispace.com These studies reveal that the molecule's ability to adsorb onto a metal surface is heavily influenced by its electronic properties.

Key electronic parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. A higher EHOMO value suggests a greater tendency for electron donation to the unoccupied d-orbitals of a metal, enhancing adsorption. A lower ELUMO value indicates a greater ease of accepting electrons from the metal surface. scispace.comscispace.com

The energy gap (ΔE = ELUMO - EHOMO) is another critical descriptor; a smaller energy gap implies higher reactivity and greater inhibition efficiency, as the energy required to transfer electrons is lower. scispace.com Other calculated properties, such as the dipole moment (μ), electronegativity (χ), and chemical hardness (η), also provide insights into the molecule's interaction with surfaces. For instance, a higher dipole moment can facilitate stronger adsorption on a metal surface.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Symbol | Significance in Reactivity/Adsorption |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. Higher values suggest stronger donation. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. Lower values suggest stronger acceptance. |

| Energy Gap | ΔE | Reflects chemical reactivity. Smaller values imply higher reactivity. |

| Dipole Moment | μ | Measures polarity. Higher values can enhance electrostatic interactions. |

| Electronegativity | χ | Describes the power of an atom to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

This table contains representative data and concepts commonly derived from DFT studies on organic inhibitors.

Semi-empirical methods, such as Austin Model 1 (AM1), are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org These methods are significantly faster than ab initio calculations like DFT, making them suitable for treating larger molecules and for high-throughput screening. wikipedia.org

AM1 simplifies the calculation of two-electron integrals and modifies the core-core repulsion term, which allows it to model hydrogen bonds more effectively than older methods like MNDO. nih.govucsb.edu The parameterization is performed to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. uni-muenchen.deucsb.edu While less accurate than DFT, AM1 can be a valuable tool for predictive modeling. optibrium.com It can be used for initial conformational searches to identify low-energy structures that can then be further refined using more rigorous DFT calculations. For a molecule like this compound, AM1 could be employed in preliminary QSAR studies to rapidly calculate descriptors for a large series of derivatives, providing initial insights into structure-activity relationships. optibrium.com

Molecular Dynamics and Conformational Analysis of the Phenoxypropylmorpholine Scaffold

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like this compound. mdpi.comresearchgate.net

For the phenoxypropylmorpholine scaffold, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or near a surface). The flexible propyl linker allows the phenoxy and morpholine rings to adopt various spatial orientations relative to each other. Understanding this conformational landscape is crucial, as the three-dimensional shape of the molecule dictates how it interacts with other molecules or surfaces. For example, in the context of corrosion inhibition, MD simulations can show how the molecule orients itself as it approaches and adsorbs onto a metal surface, with the goal of achieving a flat orientation for maximum surface coverage. researchgate.net These simulations also provide insights into the stability of the adsorbed layer over time. mdpi.com

Reaction Pathway Modeling and Transition State Characterization for Synthetic Optimization

Computational chemistry can be a powerful tool for optimizing chemical syntheses. By modeling reaction pathways, chemists can investigate potential mechanisms, identify intermediates, and characterize the transition states that connect them. nih.govrsc.org

For the synthesis of this compound, which can be prepared through methods like the reaction of morpholine with 1-phenoxy-3-halopropane, theoretical calculations can elucidate the reaction mechanism (e.g., SN2). Quantum chemical calculations can determine the energy profile of the reaction, including the activation energy (the energy barrier of the transition state). rsc.org By comparing the activation energies of different potential pathways or under different catalytic conditions, the most efficient synthetic route can be predicted. nih.gov This computational-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. rsc.org Although specific reaction pathway modeling for this exact compound is not widely published, the methodology is a standard practice in modern synthetic chemistry. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies Focused on Molecular Descriptors and Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netpensoft.net Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. nih.govmdpi.com

For derivatives of this compound, QSAR studies can be used to build models that predict their activity for a specific application, such as anticancer or antimicrobial agents. researchgate.nete3s-conferences.org This process involves calculating a wide range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, including:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Such as dipole moment, polarizability, and HOMO/LUMO energies. researchgate.net

Spatial descriptors: Related to the molecule's size and shape.

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity. researchgate.net

Once calculated, statistical methods are used to create a mathematical model that correlates a subset of these descriptors with the observed activity. researchgate.net Such models can identify the key structural features that enhance or diminish activity. For example, a QSAR study on morpholine derivatives found that antioxidant activity increased with a higher dipole moment and decreased with larger molecular volume and lipophilicity. researchgate.net These models serve as a theoretical basis for the de novo design of new, more potent compounds. researchgate.netpensoft.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Polarizability | Describes electron distribution and reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | Describes the size, shape, and branching of the molecule. |

| Lipophilicity | LogP | Quantifies the molecule's affinity for non-polar environments. |

| Thermodynamic | Heat of Formation, Hydration Energy | Relates to the energetic stability of the molecule. |

Adsorption and Intermolecular Interaction Studies (e.g., on material surfaces)

The interaction of this compound with material surfaces, particularly metals like steel, is a key area of investigation, primarily for its application as a corrosion inhibitor. researchgate.net Computational studies, including both DFT and MD simulations, are essential for understanding the adsorption mechanism at the molecular level. mdpi.comresearchgate.net

These studies model the interaction between the inhibitor molecule and the metal surface (e.g., an iron crystal lattice). The adsorption process can involve two main types of interactions:

Physisorption: A weaker interaction based on electrostatic forces (van der Waals forces, dipole-dipole interactions) between the charged metal surface and the molecule.

Chemisorption: A stronger interaction involving the sharing of electrons or electron transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. researchgate.net

For this compound, the lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring, as well as the π-electrons of the phenoxy group, can be donated to the vacant d-orbitals of iron atoms on the steel surface. scispace.commdpi.com This electron donation is a hallmark of chemisorption and leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. researchgate.net Computational simulations can calculate the adsorption energy, which indicates the strength of the bond between the molecule and the surface. A more negative (stronger) adsorption energy suggests a more stable and effective protective layer. mdpi.com

Derivatives and Analogues of 4 3 Phenoxypropyl Morpholine

Synthetic Approaches to Structurally Modified Analogues

The synthesis of derivatives and analogues of 4-(3-phenoxypropyl)morpholine typically involves modifications at one of the three core components: the phenoxy moiety, the propyl linker, or the morpholine (B109124) ring.

Substitution Pattern Variations on the Phenoxy Moiety

The primary and most versatile method for introducing a wide array of substituents onto the phenoxy ring is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com This classical organic reaction involves the coupling of a substituted phenoxide with a suitable alkyl halide. In the context of synthesizing this compound analogues, the reaction proceeds by deprotonating a substituted phenol (B47542) with a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic 4-(3-halopropyl)morpholine, typically 4-(3-chloropropyl)morpholine, via an SN2 mechanism to form the desired ether linkage. masterorganicchemistry.comyoutube.com

The general synthetic scheme is as follows:

Formation of the Phenoxide : A selected substituted phenol (Ar-OH) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). This step generates the nucleophilic phenoxide (Ar-O⁻).

Nucleophilic Substitution : 4-(3-Chloropropyl)morpholine is added to the reaction mixture. The phenoxide ion displaces the chloride leaving group, forming the C-O ether bond and yielding the target 4-(3-(substituted-phenoxy)propyl)morpholine derivative.

This methodology allows for the incorporation of a diverse range of functional groups onto the aromatic ring, contingent on their compatibility with the reaction conditions. The nature of the substituent (electron-donating or electron-withdrawing) can influence the nucleophilicity of the phenoxide and thus the reaction rate and yield.

Table 1: Examples of Reagents for Phenoxy Moiety Substitution

| Substituent Type | Position | Example Phenol Starting Material | Resulting Analogue Name |

|---|---|---|---|

| Electron-Donating | para (4-position) | 4-Methoxyphenol | 4-(3-(4-Methoxyphenoxy)propyl)morpholine |

| Electron-Donating | ortho (2-position) | 2-Methylphenol (o-cresol) | 4-(3-(2-Methylphenoxy)propyl)morpholine |

| Electron-Withdrawing | para (4-position) | 4-Chlorophenol | 4-(3-(4-Chlorophenoxy)propyl)morpholine |

| Electron-Withdrawing | meta (3-position) | 3-Nitrophenol | 4-(3-(3-Nitrophenoxy)propyl)morpholine |

Modifications of the Propyl Linker Chain

Alterations to the three-carbon propyl linker can involve changing its length, introducing substituents, or incorporating rigid elements to constrain its conformation.

Varying Chain Length : Analogues with shorter (ethyl) or longer (butyl, pentyl) alkyl chains can be synthesized. The synthetic approach remains similar to the Williamson ether synthesis, but utilizes a different haloalkylmorpholine starting material. For instance, reacting phenol with 4-(2-chloroethyl)morpholine (B1582488) would yield the ethyl-linked analogue, while 4-(4-chlorobutyl)morpholine (B13885719) would produce the butyl-linked version.

Introducing Substituents : Substituents can be placed on the propyl chain to introduce chirality or alter steric bulk. This requires more complex multi-step syntheses. For example, a synthetic route could start with a substituted 1,3-propanediol. One hydroxyl group would be protected, the other converted to a good leaving group (e.g., tosylate), followed by reaction with a phenoxide. After deprotection, the remaining hydroxyl group would be activated and subsequently displaced by morpholine.

Incorporating Rigidity : To reduce conformational flexibility, the propyl linker can be replaced with or incorporated into cyclic or unsaturated systems. For instance, a cyclopentyl or cyclohexyl ring could be situated between the phenoxy and morpholine moieties. The synthesis of such conformationally constrained analogues involves specialized multi-step procedures, often building the molecule through sequential alkylation and cyclization reactions.

Alterations to the Morpholine Ring System and Its Substituents

Modifying the morpholine ring itself introduces another layer of structural diversity. These alterations can include adding substituents to the carbon atoms of the ring or replacing the morpholine with another heterocyclic system.

C-Substituted Morpholines : The synthesis of morpholines with substituents on the carbon atoms (C-2, C-3, C-5, C-6) is a well-established field in heterocyclic chemistry. ru.nlnih.govresearchgate.net One common strategy begins with appropriately substituted amino alcohols. nih.gov For example, to synthesize a 2-methyl-substituted analogue, one could start with 1-aminopropan-2-ol. This chiral amino alcohol can be reacted in a multi-step sequence, for instance, via Pd-catalyzed carboamination, to construct the substituted morpholine ring before or after attachment of the phenoxypropyl side chain. nih.gov

Table 2: General Synthetic Strategies for C-Substituted Morpholines

| Synthetic Method | Starting Materials | Description |

|---|---|---|

| From Amino Alcohols | Substituted 2-aminoethanols | Cyclization with a two-carbon electrophile. This is a versatile method for introducing chirality if enantiomerically pure amino alcohols are used. ru.nl |

| Pd-Catalyzed Carboamination | Substituted ethanolamine (B43304) derivatives and aryl/alkenyl bromides | An advanced method that can generate cis-disubstituted morpholines with high stereoselectivity. nih.gov |

| From Epoxides | Substituted epoxides and aminoethanols | Ring-opening of an epoxide with an amino alcohol, followed by cyclization. |

Morpholine Ring Analogues : The morpholine ring can be replaced by other saturated heterocycles such as piperidine (B6355638), piperazine, or thiomorpholine. The synthesis would follow similar principles, starting with the desired heterocycle. For example, reacting 1-(3-chloropropyl)piperidine (B110583) with sodium phenoxide would yield the piperidine analogue of this compound.

Structure-Property Relationships of Modified Phenoxypropylmorpholine Scaffolds (excluding biological activity)

The structural modifications described above directly influence the physicochemical properties of the resulting analogues. Understanding these relationships is crucial for tailoring the molecule for specific non-biological applications. Key properties affected include lipophilicity, solubility, melting point, and basicity.

Lipophilicity (logP) : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Phenoxy Substituents : Introducing lipophilic substituents on the phenoxy ring (e.g., alkyl, halogen) will increase the logP value. Conversely, adding polar groups (e.g., hydroxyl, methoxy) will decrease the logP. For example, the calculated logP for 4-(3-(4-butoxyphenoxy)propyl)morpholine is 2.967, indicating increased lipophilicity compared to the unsubstituted parent compound. chemeo.com

Linker Chain : Extending the length of the alkyl linker (e.g., from propyl to butyl or pentyl) increases the number of carbon atoms and thus enhances lipophilicity.

Morpholine Ring : The oxygen atom in the morpholine ring makes it more polar than a corresponding piperidine ring. Therefore, replacing morpholine with piperidine would be expected to increase the logP. The inclusion of a morpholine ring is often associated with increased water solubility. mdpi.com

Aqueous Solubility : Solubility is inversely related to lipophilicity.

Analogues with polar functional groups on the phenoxy ring (e.g., -OH, -NH₂) or additional heteroatoms in the morpholine ring system are expected to have higher aqueous solubility due to increased capacity for hydrogen bonding with water.

The calculated water solubility (logS) for 4-(3-(4-butoxyphenoxy)propyl)morpholine is -3.03, indicating low aqueous solubility. chemeo.com In contrast, the presence of the morpholine moiety itself generally improves solubility compared to more lipophilic amines. mdpi.com

Melting Point and Crystal Packing : The melting point is influenced by the molecule's size, symmetry, and the strength of intermolecular forces in the crystal lattice.

Symmetry : Symmetrical molecules, such as para-substituted phenoxy derivatives, often pack more efficiently into a crystal lattice, leading to higher melting points compared to their ortho- or meta-isomers.

Intermolecular Forces : The introduction of groups capable of hydrogen bonding (e.g., -OH, -NH₂) can significantly increase the melting point due to stronger intermolecular interactions.

Basicity (pKa) : The basicity of the morpholine nitrogen is a key physicochemical parameter.

Substituents on the morpholine ring can electronically influence the nitrogen's basicity. Electron-donating groups (e.g., alkyl groups) on the carbon atoms adjacent to the nitrogen can slightly increase its pKa.

Modifications to the phenoxy or propyl moieties are generally too distant to have a significant electronic effect on the pKa of the morpholine nitrogen.

Table 3: Predicted Effects of Structural Modifications on Physicochemical Properties

| Structural Modification | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility | Effect on Basicity (pKa of Morpholine N) |

|---|---|---|---|

| Add 4-Chloro to Phenoxy Ring | Increase | Decrease | Negligible Change |

| Add 4-Methoxy to Phenoxy Ring | Slight Decrease/Increase (complex effect) | Slight Increase | Negligible Change |

| Extend Propyl to Pentyl Linker | Increase | Decrease | Negligible Change |

| Add Methyl Group to Morpholine Ring (e.g., C-2) | Increase | Decrease | Slight Increase |

| Replace Morpholine with Piperidine | Increase | Decrease | Increase |

Applications of 4 3 Phenoxypropyl Morpholine in Advanced Chemical and Materials Science

Role in Novel Organic Synthesis Methodology Development

While specific methodologies centered exclusively on 4-(3-phenoxypropyl)morpholine are not extensively documented, its structure is representative of a class of morpholine (B109124) derivatives that are integral to modern organic synthesis. The morpholine moiety is a versatile scaffold in medicinal chemistry and is often incorporated into complex molecules. nih.govnih.gov Synthetic strategies leading to diverse libraries of bioactive compounds often rely on the functionalization of the morpholine ring. nih.gov

The synthesis of morpholines and their derivatives is an active area of research, with new methods continually being developed to create substituted morpholine congeners with high stereoselectivity. semanticscholar.org The presence of the phenoxypropyl group in this compound offers multiple sites for further chemical modification, making it a potentially useful building block in the development of new synthetic routes. The ether linkage and the aromatic ring can be subjected to various transformations, allowing for the introduction of diverse functional groups. This adaptability makes it a candidate for inclusion in synthetic pathways aimed at generating novel chemical entities with desired properties.

Chemical Reagents and Catalysts Derived from Morpholine-Based Scaffolds

The morpholine scaffold is a key component in the design of various chemical reagents and catalysts. e3s-conferences.org While specific catalysts derived directly from this compound are not widely reported, the broader class of morpholine-containing compounds has seen significant application in catalysis. For instance, morpholine has been used to modify palladium catalysts supported on γ-Al2O3, creating a stable and efficient system for the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. researchgate.net In this system, the morpholine is immobilized on a polymer layer and acts as a dechlorination inhibitor. researchgate.net

Furthermore, transition metal complexes featuring ligands that incorporate morpholine and other functional groups are being explored for their catalytic activities. nih.govemory.edu The nitrogen and oxygen atoms within the morpholine ring of this compound can act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis. The phenoxypropyl side chain could also be functionalized to create multidentate ligands, which are crucial in the development of highly selective and active catalysts for a variety of organic transformations, including polymerization reactions. hw.ac.uk

Applications in Corrosion Inhibition and Surface Protection

Morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comscirp.org The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The adsorption process can involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. mdpi.com

The molecular structure of this compound, featuring a polar morpholine head and a less polar phenoxypropyl tail, is well-suited for corrosion inhibition. The nitrogen and oxygen atoms of the morpholine ring can serve as active centers for adsorption on the metal surface. The phenoxypropyl group, with its aromatic ring, can further enhance the adsorption through π-electron interactions with the metal's d-orbitals. This combined effect can lead to the formation of a dense and stable protective layer.

Studies on related morpholine derivatives have provided insights into the structure-activity relationship of these corrosion inhibitors. The efficiency of inhibition is often correlated with molecular properties such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the chemical hardness. scirp.org

Below is a table summarizing the corrosion inhibition efficiency of some morpholine derivatives in different environments, illustrating the general effectiveness of this class of compounds.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Morpholine Mannich Bases | N80 Steel | 1 M HCl | >90 | mdpi.com |

| Morpholine-based Carboxamides | Mild Steel | HCl | Not specified | mdpi.com |

| Morpholine-containing Hybrids | AISI 316 Stainless Steel | Simulated Production Water | 67-86 | scirp.org |

Utilization in Combinatorial Chemistry Libraries for Chemical Diversification

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. nih.gov As such, it is a popular building block in the design and synthesis of combinatorial libraries for drug discovery and the exploration of chemical space. nih.govcapes.gov.br The goal of combinatorial chemistry is to rapidly generate a large number of diverse molecules, and scaffolds like morpholine provide a robust framework for achieving this. nih.gov

This compound is a suitable candidate for inclusion in such libraries. Its structure allows for diversification at multiple points. The secondary amine of the morpholine ring can be functionalized, and the aromatic ring of the phenoxy group can be substituted with various chemical moieties. This allows for the creation of a library of related compounds with a wide range of structural and electronic properties. The synthesis of such libraries can be facilitated by modern synthetic techniques, including high-throughput and automated methods. duke.edu

The pharmacophoric properties of the resulting library can be analyzed to identify compounds with potential biological activity. nih.gov The morpholine ring itself can contribute to improved pharmacokinetic properties of the molecules in the library. nih.gov

Role as a Precursor in Non-Pharmaceutical Chemical Synthesis

Beyond its applications in medicinal chemistry, the morpholine scaffold is also a valuable precursor in the synthesis of a variety of non-pharmaceutical chemicals, including agrochemicals and functional polymers. nih.govchemrxiv.org Morpholine derivatives have been investigated for their potential as fungicides, herbicides, and plant growth regulators. nih.gov The specific role of this compound in this area is not extensively detailed in the available literature, but its structural components are found in various agrochemically active molecules.

In the field of materials science, functional polymers with specific properties can be synthesized from precursors containing morpholine units. mdpi.com For example, morpholine-containing monomers can be polymerized to create materials with unique solubility, thermal stability, or electrical properties. The phenoxypropyl group in this compound could be modified to introduce polymerizable functionalities, such as vinyl or epoxy groups, allowing for its incorporation into polymer chains. The resulting polymers could find applications as coatings, adhesives, or specialty plastics. nih.gov

Advanced Analytical Methodologies for the Detection and Characterization of 4 3 Phenoxypropyl Morpholine in Research Contexts

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Liquid Chromatography-Mass Spectrometry) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating 4-(3-phenoxypropyl)morpholine from starting materials, byproducts, or other components within a complex mixture, as well as for assessing its purity. analyticaltoxicology.com The choice of method depends on the complexity of the sample matrix and the required level of sensitivity and resolution.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for preliminary purity assessment and reaction monitoring during the synthesis of this compound. analyticaltoxicology.commerckmillipore.comaga-analytical.com.pl Due to the compound's polarity, imparted by the morpholine (B109124) ring, normal-phase TLC on silica (B1680970) gel plates is a common approach. analyticaltoxicology.com A solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, can be optimized to achieve clear separation. The compound's UV activity, due to the phenoxy group, allows for easy visualization under a UV lamp. merckmillipore.com For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and the ability to obtain precise results through densitometric scanning. analyticaltoxicology.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the definitive identification and quantification of this compound. sigmaaldrich.com Given the compound's structure, reversed-phase high-performance liquid chromatography (HPLC) is a suitable separation method. The combination of a nonpolar stationary phase (like C18) with a polar mobile phase (such as acetonitrile (B52724) and water mixtures, often with additives like formic acid to improve peak shape and ionization) allows for excellent resolution. sigmaaldrich.comhelixchrom.com

Following chromatographic separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This allows for the determination of the compound's molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a unique fingerprint for the molecule. LC-MS methods are crucial for detecting trace-level impurities in the final product. lcms.cz While specific parameters for this compound are not widely published, typical conditions can be extrapolated from methods developed for other morpholine derivatives. cromlab-instruments.esnih.govnih.gov

Interactive Table 1: Exemplar Chromatographic Conditions for Morpholine Derivative Analysis Click on the headers to sort the data.

| Parameter | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient Elution) |

| Detection | UV visualization at 254 nm | Mass Spectrometry (Positive ESI Mode) |

| Application | Rapid purity checks, reaction monitoring | High-sensitivity quantification, impurity profiling, identity confirmation |

| Analyte Form | Neutral molecule | Protonated molecule [M+H]⁺ |

Electrochemical Analysis Techniques for Redox Behavior and System Interactions

Electrochemical techniques provide valuable insights into the redox properties of this compound, specifically the reactivity of the morpholine nitrogen. mdpi.comsemanticscholar.org These methods can be used to study electron transfer mechanisms and potential interactions within an electrochemical system. ias.ac.in

Cyclic Voltammetry (CV) is a primary tool for investigating this compound's redox behavior. ias.ac.inmdpi.com In a typical experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is analyzed. The voltammetric response would likely show an irreversible oxidation process corresponding to the oxidation of the secondary amine within the morpholine ring. tandfonline.com The potential at which this oxidation occurs provides information about the ease of removing an electron from the nitrogen atom. Studies on the parent morpholine molecule show an oxidation potential of around +0.7 V to +1.3 V versus a reference electrode, depending on the electrode material and conditions. semanticscholar.orgtandfonline.comresearchgate.net The phenoxypropyl substituent may slightly alter this potential due to its electronic influence. By varying the scan rate, information about the kinetics and mechanism of the electron transfer process can be obtained. ias.ac.in

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantitative analysis of this compound. ias.ac.intandfonline.com These methods provide well-defined peaks with currents proportional to the compound's concentration, allowing for the development of electroanalytical methods for its detection in various media. tandfonline.com The study of morpholine's redox behavior has been applied to develop sensors and understand its role in catalytic reactions. mdpi.comias.ac.inresearchgate.net

Interactive Table 2: Key Electrochemical Parameters for Morpholine Analysis Click on the headers to sort the data.

| Parameter | Technique | Typical Value / Observation | Significance |

| Oxidation Potential (Epa) | Cyclic Voltammetry | ~ +1.3 V vs. Ag/AgCl | Potential required to oxidize the morpholine nitrogen; indicates redox stability. tandfonline.com |

| Process Type | Cyclic Voltammetry | Irreversible | Indicates the oxidized species is not stable and does not reduce back at the scanned potential. tandfonline.com |

| Controlling Factor | Cyclic Voltammetry | Diffusion-controlled | The rate of the reaction is governed by the mass transport of the analyte to the electrode surface. ias.ac.in |

| Limit of Detection (LOD) | Square-Wave Voltammetry | ~2.1 mg L⁻¹ | The lowest concentration detectable by the method, indicating analytical sensitivity. tandfonline.com |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy) for Surface-Compound Interactions

Surface analysis techniques are critical for understanding how this compound interacts with various materials at the molecular level. This is particularly relevant in fields like materials science, where the compound might be used as a corrosion inhibitor, a surface modifier, or a component in a coating.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique that provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. thermofisher.comtytlabs.co.jp To study the interaction of this compound with a substrate (e.g., a metal or polymer surface), the compound would be deposited onto the material. The XPS analysis would involve irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. rsc.org

High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed chemical bonding information. osti.gov

The N 1s spectrum would show a peak corresponding to the amine in the morpholine ring. A shift in its binding energy upon adsorption could indicate an interaction between the nitrogen lone pair and the substrate surface.

The O 1s spectrum would be more complex, with distinct signals expected for the ether oxygen in the morpholine ring and the phenoxy ether oxygen. Changes in these peak positions or shapes can reveal how the oxygen atoms are involved in surface bonding. osti.gov

The C 1s spectrum can be deconvoluted into multiple components representing the aliphatic carbons of the propyl chain and morpholine ring, carbons bonded to nitrogen (C-N), carbons bonded to oxygen (C-O), and the aromatic carbons of the phenoxy group. osti.govazom.com

By analyzing these spectral features, one can determine the orientation of the molecule on the surface and the nature of the chemical interactions, whether they are weak physisorption or stronger chemisorption involving covalent bond formation. nih.govacs.org

Interactive Table 3: Predicted XPS Binding Energies for this compound Click on the headers to sort the data.

| Element / Region | Functional Group | Predicted Binding Energy (eV) | Information Gained |

| N 1s | C-N-C (Morpholine) | ~401.0 - 402.0 | Chemical state of nitrogen; involvement in surface coordination. |

| O 1s | C-O-C (Morpholine Ether) | ~532.5 - 533.5 | Chemical environment of the morpholine oxygen. osti.gov |

| O 1s | C-O-C (Phenoxy Ether) | ~533.0 - 534.0 | Chemical environment of the phenoxy oxygen; potential surface interaction. |

| C 1s | C-C, C-H (Aliphatic/Aromatic) | ~284.8 - 285.5 | Hydrocarbon backbone structure. osti.gov |

| C 1s | C-N (Morpholine) | ~286.0 - 287.0 | Carbon atoms directly bonded to nitrogen. osti.gov |

| C 1s | C-O (Ethers) | ~286.5 - 287.5 | Carbon atoms directly bonded to oxygen. osti.gov |

Future Research Directions and Perspectives on 4 3 Phenoxypropyl Morpholine Chemistry

Innovations in Stereo- and Regioselective Synthetic Strategies

The synthesis of morpholine-containing molecules has evolved significantly, moving towards methods that offer high levels of control over molecular architecture. Future research on 4-(3-phenoxypropyl)morpholine will likely incorporate these advanced strategies to create structurally complex and chirally pure analogues.

Current research in the broader field of morpholine (B109124) synthesis highlights several innovative approaches that could be adapted for this compound. Catalytic asymmetric synthesis, for instance, allows for the creation of enantiomerically pure morpholine derivatives. nih.govbohrium.com Techniques such as the asymmetric hydrogenation of unsaturated morpholines, using catalysts like bisphosphine-rhodium complexes, can yield products with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org Another promising avenue is the tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of specific aminoalkyne substrates, which has been shown to produce 3-substituted morpholines with high enantiomeric excess. nih.govorganic-chemistry.org